molecular formula C8H5Cl2F3O B13680934 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene

Cat. No.: B13680934
M. Wt: 245.02 g/mol
InChI Key: OPSLZZDKBBFBCJ-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of dichloromethyl and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(Dichloromethyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

  • 1-(Dichloromethyl)-4-(trifluoromethoxy)benzene
  • 1-(Dichloromethyl)-2-(trifluoromethoxy)benzene
  • 1-(Dichloromethyl)-3-(difluoromethoxy)benzene

Comparison: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the dichloromethyl and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

Molecular Formula

C8H5Cl2F3O

Molecular Weight

245.02 g/mol

IUPAC Name

1-(dichloromethyl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H

InChI Key

OPSLZZDKBBFBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)Cl

Origin of Product

United States

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